Methyl 3-[4-(tert-Butoxy)phenyl]propanoate
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Overview
Description
Methyl 3-[4-(tert-Butoxy)phenyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a propanoate chain, which is further substituted with a tert-butoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[4-(tert-Butoxy)phenyl]propanoate typically involves the esterification of 3-[4-(tert-Butoxy)phenyl]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products:
Oxidation: 3-[4-(tert-Butoxy)phenyl]propanoic acid or 3-[4-(tert-Butoxy)phenyl]propanone.
Reduction: 3-[4-(tert-Butoxy)phenyl]propanol.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[4-(tert-Butoxy)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(tert-Butoxy)phenyl]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The tert-butoxy group can enhance the lipophilicity of the compound, facilitating its transport across cell membranes.
Comparison with Similar Compounds
- Methyl 3-[4-(tert-Butoxycarbonyl)amino]phenyl]propanoate
- Methyl 3-[4-(tert-Butyl)phenyl]propanoate
- Methyl 3-[4-(tert-Butoxy)phenyl]butanoate
Uniqueness: Methyl 3-[4-(tert-Butoxy)phenyl]propanoate is unique due to the presence of the tert-butoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and solubility, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-12-8-5-11(6-9-12)7-10-13(15)16-4/h5-6,8-9H,7,10H2,1-4H3 |
InChI Key |
ULZAMLMWPTYBJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCC(=O)OC |
Origin of Product |
United States |
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